UGT2B7 Glucuronidation Kinetics: 16-Epiestriol vs. 17-Epiestriol Metabolic Pathway Divergence
Human UDP-glucuronosyltransferase UGT2B7 exhibits regiospecific conjugation of ring D hydroxyls that differs fundamentally between stereoisomers. For 16-epiestriol, UGT2B7 preferentially conjugates the 16-OH group; for 17-epiestriol, the same enzyme instead targets the 17-OH group [1]. This stereochemical inversion alters the metabolic fate of these otherwise identical compounds. The UGT1A10-F93G mutant exhibited significantly lower Vmax for 16-epiestriol glucuronidation compared to estriol and 17-epiestriol [2].
| Evidence Dimension | UGT2B7 conjugation site preference (ring D hydroxyl) |
|---|---|
| Target Compound Data | Conjugates 16-OH group |
| Comparator Or Baseline | 17-Epiestriol: conjugates 17-OH group |
| Quantified Difference | Qualitative shift in regioselectivity; UGT1A10-F93G mutant Vmax significantly lower for 16-epiestriol vs. estriol and 17-epiestriol |
| Conditions | In vitro recombinant human UGT enzyme assays |
Why This Matters
This stereospecific glucuronidation directly affects compound clearance and metabolic half-life, making 16-epiestriol metabolically distinct from its epimers for pharmacokinetic studies.
- [1] Itäaho K, Mackenzie PI, Ikushiro S, Miners JO, Finel M. Regiospecificity and stereospecificity of human UDP-glucuronosyltransferases in the glucuronidation of estriol, 16-epiestriol, 17-epiestriol, and 13-epiestradiol. Drug Metab Dispos. 2013;41(3):554-561. View Source
- [2] Itäaho K, et al. UGT1A10-F93G mutant exhibits much higher Vmax values for estriol and 17-epiestriol glucuronidation but significantly lower for 16-epiestriol. Drug Metab Dispos. 2013. View Source
